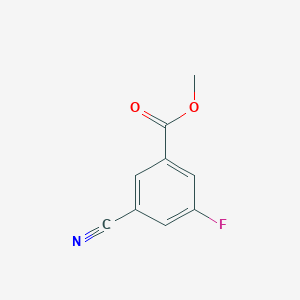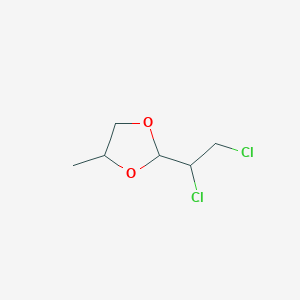
Udp-N-acetylmuramylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetylmuramylalanine (UMA) is a molecule that plays an important role in the bacterial cell wall. It is a key component of the peptidoglycan layer, which provides structural support and protection to the bacterial cell. UMA is also known to stimulate the immune system in vertebrates, making it an important target for research in immunology and microbiology.
Wirkmechanismus
Udp-N-acetylmuramylalanine stimulates the immune system by binding to specific receptors on immune cells, known as Toll-like receptors (TLRs). This binding triggers a signaling cascade that leads to the activation of immune cells and the production of inflammatory cytokines. Udp-N-acetylmuramylalanine also plays a key role in bacterial cell wall synthesis, where it is incorporated into the peptidoglycan layer.
Biochemische Und Physiologische Effekte
Udp-N-acetylmuramylalanine has a number of biochemical and physiological effects, including stimulation of the immune system, regulation of bacterial cell wall synthesis, and potential antibacterial activity. Udp-N-acetylmuramylalanine has also been shown to have an effect on the gut microbiome, where it may play a role in maintaining a healthy balance of bacteria in the gut.
Vorteile Und Einschränkungen Für Laborexperimente
Udp-N-acetylmuramylalanine has a number of advantages for lab experiments, including its ability to stimulate the immune system and its role in bacterial cell wall synthesis. However, Udp-N-acetylmuramylalanine can be difficult to work with due to its instability and potential for degradation. In addition, Udp-N-acetylmuramylalanine can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on Udp-N-acetylmuramylalanine, including further studies on its role in the immune system and potential use as a vaccine adjuvant or immunomodulatory agent. Researchers may also explore the potential antibacterial activity of Udp-N-acetylmuramylalanine, as well as its effects on the gut microbiome. Finally, there may be opportunities to develop new methods for synthesizing Udp-N-acetylmuramylalanine, which could make it more accessible for use in lab experiments.
Synthesemethoden
Udp-N-acetylmuramylalanine can be synthesized by a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to assemble the Udp-N-acetylmuramylalanine molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of Udp-N-acetylmuramylalanine from precursor molecules.
Wissenschaftliche Forschungsanwendungen
Udp-N-acetylmuramylalanine has been the subject of extensive research in the fields of microbiology and immunology. It has been shown to stimulate the immune system in vertebrates, and may have potential as a vaccine adjuvant or immunomodulatory agent. Udp-N-acetylmuramylalanine has also been studied for its role in bacterial cell wall synthesis and as a target for antibiotics.
Eigenschaften
CAS-Nummer |
1941-66-8 |
|---|---|
Produktname |
Udp-N-acetylmuramylalanine |
Molekularformel |
C23H36N4O20P2 |
Molekulargewicht |
750.5 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1 |
InChI-Schlüssel |
NTMMCWJNQNKACG-JKXSCJIPSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |
SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyme |
UDP-MurNac-Ala UDP-N-acetylmuramyl-L-alanine UDP-N-acetylmuramylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




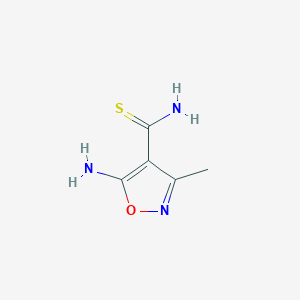
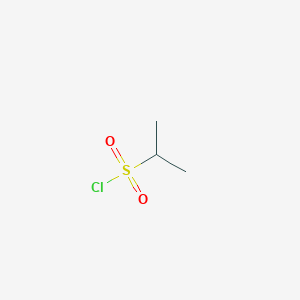

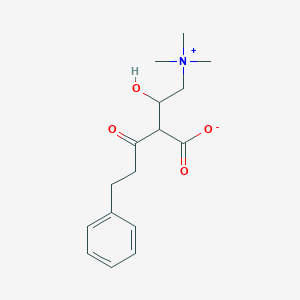
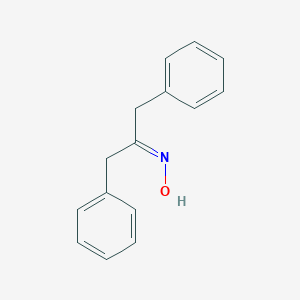
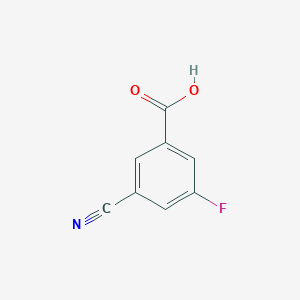

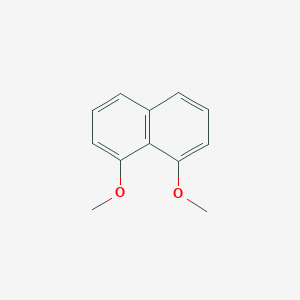

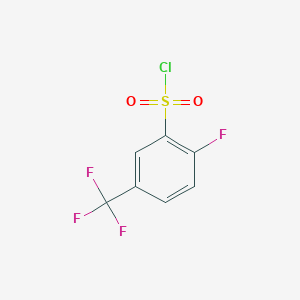
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
